(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone
Description
The compound "(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone" (hereafter referred to as Compound A) features a pyrrolo[3,4-d]pyrimidine core substituted with a morpholino group at the 2-position and a 4-(thiophen-3-yl)phenyl methanone moiety at the 6-position. This structure combines a heterocyclic scaffold with electron-rich aromatic systems, making it a candidate for diverse biological interactions, particularly in kinase inhibition or GPCR modulation .
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-20(16-3-1-15(2-4-16)17-5-10-28-14-17)25-12-18-11-22-21(23-19(18)13-25)24-6-8-27-9-7-24/h1-5,10-11,14H,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLJOVHHBFOSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 392.5 g/mol . The structure features a pyrrolo-pyrimidine core, which is known for its diverse biological activities, particularly in targeting various enzymes and receptors.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Studies have indicated that derivatives of pyrrolo-pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 29 to 59 µM against multiple cancer types . The compound's ability to induce apoptosis and cell cycle arrest has been documented, highlighting its potential as an anticancer agent.
- Enzyme Inhibition :
- Mechanism of Action :
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound involves multiple steps that require careful selection of reagents and conditions to optimize yield and purity. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for structural elucidation .
Table 2: Synthesis Conditions
| Step | Reagents Used | Conditions |
|---|---|---|
| Initial Reaction | Morpholine derivatives | Polar aprotic solvents |
| Functionalization | Trifluoromethylating agents | Controlled temperature |
Comparison with Similar Compounds
Substituent Variations
- Compound B: 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone (C17H19N5O2S) Key difference: Replaces the thiophene-phenyl group with a pyridin-4-ylthio-ethanone chain. Impact: The pyridine-thioether group may enhance metal coordination but reduce lipophilicity compared to Compound A’s aromatic thiophene .
- Compound C: (3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Key difference: Substitutes the thiophene-phenyl with a methoxy-indazolyl group. Impact: The indazole’s hydrogen-bonding capacity and steric bulk could improve target specificity but reduce membrane permeability .
Core Modifications
- Compound D: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Key difference: Replaces pyrrolo[3,4-d]pyrimidine with a fused thieno-pyrimidine-chromeno-pyrazolo-pyridine system. Impact: Increased rigidity and π-conjugation may enhance binding affinity but complicate synthesis .
Physicochemical and Pharmacological Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Formula | C20H18N4O2S (inferred) | C17H19N5O2S | C22H21N5O3 | C26H17N5O2S |
| Molecular Weight | ~378.45 g/mol | 357.4 g/mol | 403.44 g/mol | 471.51 g/mol |
| Key Substituents | Thiophen-3-ylphenyl, morpholino | Pyridin-4-ylthio | Methoxy-indazolyl | Thieno-pyrimidine |
| Solubility (Predicted) | Moderate (polar morpholino vs. aromatic) | Low (thioether) | Low (indazole bulk) | Very low (fused rings) |
| Bioactivity (Hypothesis) | Kinase inhibition, GPCR modulation | Metal-binding potential | Targeted enzyme inhibition | DNA intercalation |
Research Findings and Implications
- Electron-Rich Substituents: The thiophene-phenyl group in Compound A confers stronger π-stacking interactions than phenyl-only analogues (e.g., ’s chlorophenoxyphenyl derivative), as demonstrated in computational docking studies .
- Morpholino Advantage: Morpholino-substituted pyrrolo-pyrimidines (Compounds A, B, C) exhibit 20–30% higher aqueous solubility than non-polar analogues (e.g., ’s methoxyphenyl derivatives) .
- Activity Trade-offs : While fused-ring systems (Compound D) show higher in vitro potency, their poor pharmacokinetic profiles limit in vivo utility compared to simpler scaffolds like Compound A .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-morpholino-pyrrolo[3,4-d]pyrimidinyl)(thiophenylphenyl)methanone, and how can purity be ensured?
- Methodological Answer : The synthesis of pyrrolopyrimidine derivatives typically involves multi-step procedures. Begin with condensation of substituted pyrimidine precursors with morpholine under reflux conditions (e.g., THF, 60–80°C, 12–24 hours) to introduce the morpholino moiety. Subsequent coupling with 4-(thiophen-3-yl)benzoyl chloride via nucleophilic acyl substitution (using bases like triethylamine in DCM) can yield the target compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical to achieve >95% purity. Monitor intermediates using LC-MS and confirm final structure via H/C NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine H/C NMR (in DMSO-d6 or CDCl3) to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm). Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity, and FT-IR to identify functional groups (e.g., carbonyl stretch ~1650–1700 cm). For polymorph screening, employ powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting kinases or receptors relevant to pyrrolopyrimidine pharmacology (e.g., PI3K/AKT/mTOR pathways). Use cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., staurosporine) and validate hits in dose-response studies (IC50 determination). Pair with toxicity assays in non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can experimental design address variability in biological activity data across studies?
- Methodological Answer : Implement randomized block designs with split-plot arrangements to control batch effects (e.g., compound purity, cell passage number). Use ≥4 biological replicates and standardized protocols (e.g., ATP concentration in viability assays). Statistical tools like ANOVA with post-hoc Tukey tests can isolate confounding variables. Pre-register hypotheses to mitigate publication bias .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrrolopyrimidine analogs?
- Methodological Answer : Perform meta-analyses of published SAR data, focusing on substituent effects (e.g., morpholino vs. piperidine groups). Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinase ATP-binding pockets). Validate hypotheses via site-directed mutagenesis or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What methodologies assess the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer : Conduct in vitro ADME studies:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Cl).
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
In vivo, perform rodent pharmacokinetic studies (IV/PO dosing) with plasma sampling over 24h .
Q. How can crystallography and computational modeling improve stability profiling?
- Methodological Answer : Grow single crystals via vapor diffusion (e.g., methanol/water) and solve structure via X-ray diffraction (resolution ≤1.0 Å). Compare with density functional theory (DFT)-optimized geometries (B3LYP/6-31G* basis set) to identify conformational flexibility. Accelerated stability studies (40°C/75% RH, 4 weeks) paired with HPLC monitoring can correlate physical forms (amorphous vs. crystalline) with degradation pathways .
Q. What frameworks evaluate the compound’s environmental impact and ecotoxicity?
- Methodological Answer : Follow the INCHEMBIOL project’s guidelines:
- Environmental Fate : Measure logP (octanol-water partitioning) and hydrolytic stability (pH 4–9 buffers).
- Ecototoxicity : Use Daphnia magna (48h LC50) and Aliivibrio fischeri (bioluminescence inhibition).
- Biodegradation : OECD 301F test (28-day aerobic degradation in activated sludge) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
